L-Valinamide, N-methyl-L-valyl-N-[(1S,2R)-4-(1,1-dimethylethoxy)-2-methoxy-1-[(1S)-1-methylpropyl]-4-oxobutyl]-N-methyl-
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Overview
Description
L-Valinamide, N-methyl-L-valyl-N-[(1S,2R)-4-(1,1-dimethylethoxy)-2-methoxy-1-[(1S)-1-methylpropyl]-4-oxobutyl]-N-methyl- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups that contribute to its unique chemical properties.
Preparation Methods
The synthesis of L-Valinamide, N-methyl-L-valyl-N-[(1S,2R)-4-(1,1-dimethylethoxy)-2-methoxy-1-[(1S)-1-methylpropyl]-4-oxobutyl]-N-methyl- involves several steps, each requiring specific reaction conditions. The synthetic routes typically include:
Peptide Coupling Reactions: The formation of peptide bonds between amino acids and amides is a crucial step. Reagents such as carbodiimides (e.g., DCC) and coupling agents (e.g., HOBt) are commonly used.
Protection and Deprotection Steps: Protecting groups like tert-butoxycarbonyl (Boc) are used to protect reactive amine groups during synthesis. These groups are later removed under acidic conditions.
Industrial Production: Large-scale production may involve automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
L-Valinamide, N-methyl-L-valyl-N-[(1S,2R)-4-(1,1-dimethylethoxy)-2-methoxy-1-[(1S)-1-methylpropyl]-4-oxobutyl]-N-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to yield reduced amides or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amide or ester groups, often using reagents like sodium methoxide or sodium ethoxide.
Scientific Research Applications
L-Valinamide, N-methyl-L-valyl-N-[(1S,2R)-4-(1,1-dimethylethoxy)-2-methoxy-1-[(1S)-1-methylpropyl]-4-oxobutyl]-N-methyl- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and enzyme inhibition.
Medicine: Investigated for potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical synthesis.
Mechanism of Action
The mechanism of action of L-Valinamide, N-methyl-L-valyl-N-[(1S,2R)-4-(1,1-dimethylethoxy)-2-methoxy-1-[(1S)-1-methylpropyl]-4-oxobutyl]-N-methyl- involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
L-Valinamide, N-methyl-L-valyl-N-[(1S,2R)-4-(1,1-dimethylethoxy)-2-methoxy-1-[(1S)-1-methylpropyl]-4-oxobutyl]-N-methyl- can be compared with similar compounds such as:
L-Valinamide, N-[(3-fluorophenyl)methyl]glycyl-N-[(1S,2R)-2-hydroxy-3-[(2-methylpropyl)[(3-nitrophenyl)sulfonyl]amino]-1-(phenylmethyl)propyl]-3-methyl-: This compound has different substituents, leading to variations in chemical reactivity and biological activity.
L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl-L-glutaminylglycyl-L-leucyl-: Another peptide derivative with distinct functional groups, affecting its synthesis and applications.
L-Valinamide, N-methyl-L-valyl-N-[(1S,2R)-4-(1,1-dimethylethoxy)-2-methoxy-1-[(1S)-1-methylpropyl]-4-oxobutyl]-N-methyl- stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C25H49N3O5 |
---|---|
Molecular Weight |
471.7 g/mol |
IUPAC Name |
tert-butyl 3-methoxy-5-methyl-4-[methyl-[3-methyl-2-[[3-methyl-2-(methylamino)butanoyl]amino]butanoyl]amino]heptanoate |
InChI |
InChI=1S/C25H49N3O5/c1-13-17(6)22(18(32-12)14-19(29)33-25(7,8)9)28(11)24(31)21(16(4)5)27-23(30)20(26-10)15(2)3/h15-18,20-22,26H,13-14H2,1-12H3,(H,27,30) |
InChI Key |
YIOXRLRLXKMXJG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(CC(=O)OC(C)(C)C)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC |
Origin of Product |
United States |
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